C.I. Fluorescent brightening agent 28

Catalog No.
S620721
CAS No.
4404-43-7
M.F
C40H44N12O10S2
M. Wt
917.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Fluorescent brightening agent 28

CAS Number

4404-43-7

Product Name

C.I. Fluorescent brightening agent 28

IUPAC Name

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

Molecular Formula

C40H44N12O10S2

Molecular Weight

917.0 g/mol

InChI

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)

InChI Key

CNGYZEMWVAWWOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Synonyms

2,2'-stilbenedisulfonic acid, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)-, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonic acid, 4,4'-bis(2-anilino-4-(bis(hydroxyethyl)amino)-s-triazin-6-ylamino)-2,2'-stilbenedisulfonic acid, benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, C.I. Fluorescent Brightening Agent 28, calcofluor white, calcofluor white M 2R, calcofluor white M2R, calcofluor white ST, ci fluorescent brightening agent 28, fluorescent brightener 28 free acid, Tinopal LPW

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Staining of Fungi and Cell Walls

C.I. FB 28 is widely used as a fluorescent stain for fungi and other organisms with cell walls containing chitin or cellulose. It binds to these polysaccharides, causing them to emit a bright blue or green fluorescence when exposed to ultraviolet (UV) light [, ]. This property allows researchers to easily visualize and differentiate fungi from other microorganisms in a sample, making it a valuable tool in various fields, including:

  • Mycology: Studying the morphology and growth of fungi [].
  • Microbial Ecology: Identifying and quantifying fungal populations in environmental samples [].
  • Plant Pathology: Detecting fungal pathogens in plant tissues [].

Viability Staining

C.I. FB 28 can also be used as a viability stain to assess the membrane integrity of various cell types. Live cells with intact membranes generally exclude the stain, while compromised or dead cells allow C.I. FB 28 to enter, resulting in a fluorescent signal []. This application finds use in:

  • Cell Culture Studies: Evaluating cell viability and cytotoxicity of different treatments [].
  • Yeast Research: Assessing the viability of yeast cells during fermentation processes [].

Other Research Applications

C.I. FB 28 has been explored for various other research purposes, including:

  • Labeling biomolecules: Conjugating C.I. FB 28 with antibodies or other biomolecules for specific labeling and detection in various assays [].
  • Studying cellulose structure: Investigating the distribution and orientation of cellulose fibers in plant cell walls [].

C.I. Fluorescent Brightening Agent 28, also known as Calcofluor White M2R or Tinopal UNPA-GX, is a synthetic organic compound primarily utilized as a fluorescent whitening agent. It appears as a yellowish powder and exhibits a clear bluish fluorescence under ultraviolet light. The chemical formula for this compound is C40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2} with a molecular weight of approximately 916.99 g/mol. This compound is particularly effective in enhancing the brightness of cellulose and polyamide fabrics, making it valuable in the textile and paper industries .

FBA 28 exhibits fluorescence, a phenomenon where it absorbs ultraviolet light and emits visible blue light []. The specific mechanism of this fluorescence involves the electronic structure of the molecule. When FBA 28 absorbs UV light, electrons are excited to a higher energy state. When these electrons return to their ground state, they release energy in the form of light, which in this case is visible blue light [].

In the context of fungal staining, FBA 28 binds to the polysaccharides (cellulose and chitin) in the fungal cell wall through non-covalent interactions []. This binding brings the FBA 28 molecules in close proximity to each other, which can enhance the fluorescent properties through a phenomenon called aggregation-induced emission (AIE) [].

While detailed safety data is limited, FBA 28 should be handled with care following standard laboratory practices for unknown chemicals. It is recommended to wear gloves and protective eyewear when handling FBA 28 to avoid skin and eye contact.

Further Research

  • Detailed studies on the environmental fate and degradation of FBA 28 are warranted.
  • More research is needed to understand the potential cytotoxic effects of FBA 28 on mammalian cells.
Typical of fluorescent dyes. Its structure allows it to interact with UV light, resulting in the emission of visible light, which enhances the appearance of materials treated with it. The compound can react with cellulose and chitin, forming stable complexes that improve optical properties .

The primary reaction involves the formation of a complex between the dye and the substrate, which can be represented as follows:

Dye+SubstrateDye Substrate Complex\text{Dye}+\text{Substrate}\rightarrow \text{Dye Substrate Complex}

This interaction not only contributes to the brightening effect but also provides resistance to fading under light exposure.

C.I. Fluorescent Brightening Agent 28 has been studied for its biological activity, particularly its affinity for chitin and cellulose, which makes it useful in microbiological staining applications. It is commonly employed as a viability stain for fungi, allowing researchers to visualize fungal structures under fluorescence microscopy .

In terms of safety, studies indicate that while it may cause minor eye irritation, it does not exhibit significant skin sensitization or toxicity in standard assays . Long-term studies have shown no evidence of developmental toxicity or carcinogenicity, although some effects on body weight were noted in high-dose animal studies .

The synthesis of C.I. Fluorescent Brightening Agent 28 typically involves multi-step organic reactions that include sulfonation and amination processes. The general synthetic pathway can be outlined as follows:

  • Starting Materials: Begin with suitable aromatic compounds that can be sulfonated.
  • Sulfonation: Introduce sulfonic acid groups to form sulfonated intermediates.
  • Amination: React these intermediates with amines to introduce nitrogen functionalities.
  • Coupling: Finally, couple the resulting compounds to form the desired fluorescent brightener.

This method allows for modifications that can tailor the compound's properties for specific applications .

C.I. Fluorescent Brightening Agent 28 finds extensive applications across several industries:

  • Textiles: Used to enhance the whiteness and brightness of fabrics, especially cotton and polyamide.
  • Paper Industry: Employed as a whitening agent for paper products to improve visual appeal.
  • Detergents and Soaps: Incorporated into cleaning products to enhance their effectiveness by making surfaces appear cleaner.
  • Microbiology: Utilized as a stain for visualizing fungi and other microorganisms under fluorescence microscopy .

Interaction studies involving C.I. Fluorescent Brightening Agent 28 focus on its binding properties with various substrates such as cellulose and chitin. These studies reveal that the compound forms stable complexes that enhance fluorescence while providing durability against environmental factors like light and moisture .

Additionally, the compound's interactions with biological tissues have been explored to understand its staining mechanisms better, particularly how it binds to fungal cell walls.

C.I. Fluorescent Brightening Agent 28 shares structural similarities with several other fluorescent dyes. Here are some notable examples:

Compound NameChemical FormulaUnique Features
C.I. Fluorescent Brightener 9C40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Used primarily in plant tissue studies; similar staining properties .
Calcofluor White LRPC40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Used for staining chitin in fungal cell walls; closely related structurally .
Tinopal UNPA-GXC40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Commonly used in textile applications; similar optical properties .

Uniqueness

C.I. Fluorescent Brightening Agent 28 is unique due to its specific affinity for chitin and cellulose, making it particularly effective in microbiological applications compared to other brighteners that may not have such targeted interactions. Its ability to fluoresce under UV light while being safe for use in various industrial applications further distinguishes it from similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

10

Exact Mass

916.27447799 g/mol

Monoisotopic Mass

916.27447799 g/mol

Heavy Atom Count

64

UNII

7S9P0Y4313

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 92 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 130 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4404-43-7

Wikipedia

4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid
Calcofluor White
Fluorescent brightener 28 free acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-: ACTIVE

Dates

Modify: 2023-08-15

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